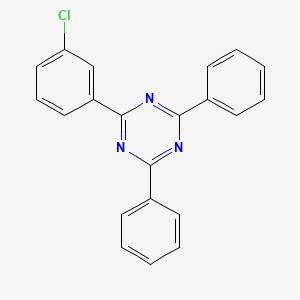
2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The triazine ring is substituted with a 3-chlorophenyl group and two phenyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For example, arylamines can react with dichlorobenzoyl chloride to produce dichlorobenzamide derivatives .Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the nature of the triazine ring. The chlorophenyl and phenyl groups would likely add some degree of three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be expected to be similar to other triazine derivatives. For example, triazines can undergo reactions with nucleophiles at the carbon positions of the triazine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be similar to other triazine derivatives. For example, it would likely be a solid at room temperature with low solubility in water .Applications De Recherche Scientifique
Epoxidizing Reagent Development
- Triazine-based Oxidizing Agent : A novel triazine-based oxidizing reagent, 2-hydroperoxy-4,6-diphenyl-1,3,5-triazine (Triazox), demonstrates good to excellent yields in epoxidation of alkenes, indicating its practical utility in organic synthesis (Yamada et al., 2018).
Applications in Organic Light-Emitting Diodes (OLEDs)
- Aggregation-Induced Emission Fluorophores : The integration of 4,6-diphenyl-1,3,5-triazine in the construction of new aggregation-induced emission (AIE) fluorophores for reversible piezofluorochromic behavior and high-performance OLEDs is a significant development (Liu et al., 2018).
Antimalarial Activity
- Antimalarial Drug Research : Certain derivatives of 2-(substituted amino)-4,6-bis(trichloromethyl)-1,3,5-triazines show modest antimalarial activity, contributing to the field of medicinal chemistry (Werbel et al., 1987).
Chemical Synthesis and Reactions
- Amination of Substituted Triazines : The amination process of 2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazines and their reactions with different chemical agents have been explored, providing insights into their chemical behavior and potential applications (Simig et al., 2010).
Crystal Structure Analysis
- Structural Analysis : The crystal structure of compounds like anilazine (related to 1,3,5-triazine derivatives) has been determined, contributing to the understanding of their molecular architecture (Jeon et al., 2014).
Catalytic Applications
- Catalysis in Organic Synthesis : Triazine derivatives have been employed as catalysts in various synthetic reactions, such as the synthesis of benzothiazoles, indicating their utility in facilitating chemical transformations (Maleki et al., 2011).
Materials Science
- Polymer Chemistry : The incorporation of triazine groups in the synthesis of novel poly(ether sulfone)s shows the potential of these derivatives in developing advanced materials with desirable properties like thermal stability and film-forming ability (Tigelaar et al., 2009).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(3-chlorophenyl)-4,6-diphenyl-1,3,5-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3/c22-18-13-7-12-17(14-18)21-24-19(15-8-3-1-4-9-15)23-20(25-21)16-10-5-2-6-11-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNPUJOZNPAVJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-4,6-diphenyl-1,3,5-triazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(5-Chloro-2-methoxybenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2863948.png)
![(E)-ethyl 2-((3,5-bis(trifluoromethyl)benzoyl)imino)-1-isopropyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2863949.png)
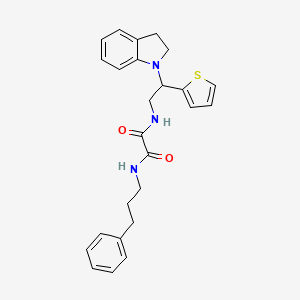
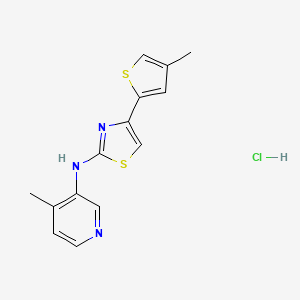
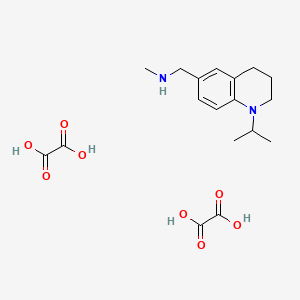


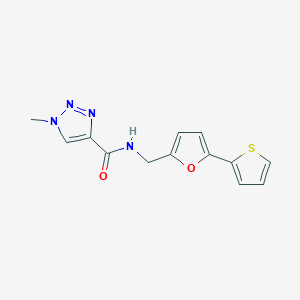
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-sulfonamide](/img/structure/B2863963.png)
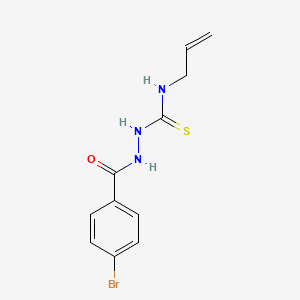
![(E)-2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-[1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]prop-2-enamide](/img/structure/B2863965.png)
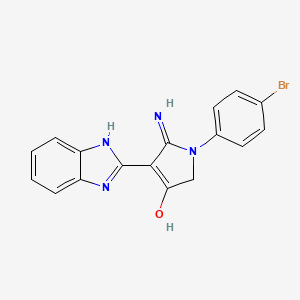
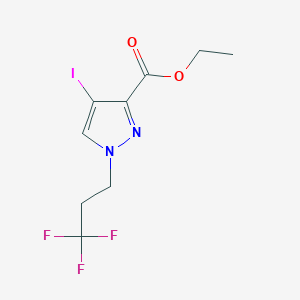
![2-(2,4-dichlorophenoxy)-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2863971.png)